2-Methylpentane-3-sulfonamide

描述

2-Methylpentane-3-sulfonamide is an organic compound belonging to the sulfonamide family. It is characterized by a sulfonamide group attached to a 2-methylpentane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylpentane-3-sulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpentane followed by amination. The sulfonation step typically uses sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group, which is then converted to the sulfonamide group through reaction with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

化学反应分析

Types of Reactions: 2-Methylpentane-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the sulfonamide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, often using alkyl halides or other electrophiles.

Major Products Formed:

Oxidation: Sulfonic acids or sulfonyl chlorides may be formed.

Reduction: Amine derivatives or hydrocarbons can result from reduction reactions.

Substitution: Various substituted sulfonamides or other functionalized compounds can be produced.

科学研究应用

Antimicrobial Applications

Sulfonamides, including 2-methylpentane-3-sulfonamide, are primarily recognized for their antimicrobial properties. They function by inhibiting the bacterial folate biosynthesis pathway, which is crucial for bacterial growth and replication. Recent studies have highlighted the effectiveness of novel sulfonamide derivatives against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens.

- Mechanism of Action : The classical mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. Some derivatives also exhibit bactericidal properties and can overcome resistance mechanisms associated with traditional sulfonamides .

- Efficacy : Research indicates that certain derivatives demonstrate minimum inhibitory concentrations (MICs) as low as 3.91 μM against resistant clinical isolates . The development of hybrid compounds that combine sulfonamides with other bioactive scaffolds has shown promise in enhancing antibacterial activity while reducing resistance .

Anticancer Properties

The anticancer potential of sulfonamides has been a significant area of research, particularly with compounds like this compound. Studies have demonstrated that sulfonamide derivatives can inhibit various cancer cell lines, including those derived from breast (MCF-7) and liver (HepG-2) cancers.

- Cytotoxic Activity : In vitro assays have shown that specific derivatives exhibit IC50 values ranging from 8.39 to 16.90 μM against HepG-2 cells, indicating substantial cytotoxicity compared to standard chemotherapy agents like doxorubicin .

- Mechanisms : The mechanisms underlying this activity include inhibition of key enzymes such as VEGFR-2 and carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis . In silico docking studies further support these findings by illustrating strong binding affinities between the sulfonamide derivatives and their target enzymes.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, sulfonamides have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds can be beneficial in treating various inflammatory diseases.

- Research Findings : Some studies suggest that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Case Studies and Experimental Data

The following table summarizes key findings from recent studies on the applications of this compound and related compounds:

作用机制

The mechanism by which 2-Methylpentane-3-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

相似化合物的比较

2-Methylpentane-3-sulfonamide is similar to other sulfonamide compounds, such as 2-methylpentane-4-sulfonamide and 3-methylpentane-2-sulfonamide. These compounds differ in the position of the sulfonamide group on the pentane backbone, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Methylpentane-3-sulfonamide is a sulfonamide compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses.

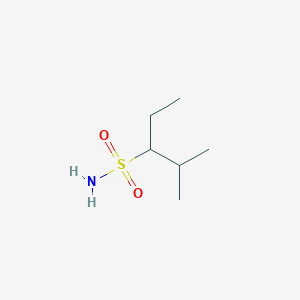

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a hydrocarbon chain. The structure can be represented as follows:

This compound's unique structure contributes to its biological activity, influencing its interactions with various biological targets.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the production of folate necessary for DNA synthesis in bacteria . This mechanism renders sulfonamides bacteriostatic rather than bactericidal.

Inhibition of Enzymes

Recent studies have indicated that compounds similar to this compound can also inhibit various enzymes involved in cancer pathways. For instance, sulfonamide derivatives have shown potential as inhibitors of carbonic anhydrase and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial in tumor progression and angiogenesis .

Cytotoxic Effects

The cytotoxicity of this compound was evaluated against several cancer cell lines. In vitro studies revealed that certain derivatives exhibit significant cytotoxic activity, with IC50 values indicating their effectiveness:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG-2 | 16.90 ± 0.09 |

| MCF-7 | 19.57 ± 0.12 | |

| A-549 | >100 |

These values suggest that while some derivatives are potent against specific cancer cell lines, they may exhibit reduced effectiveness against others .

Safety Profile

The safety profile of sulfonamides is critical for their therapeutic application. Studies have shown that the IC50 values for normal cell lines (e.g., RPE-1) were significantly higher (78.27 ± 1.56 to 87.22 ± 0.73 μM), indicating a favorable safety margin for potential therapeutic use .

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in various applications:

- Anticancer Activity : A study demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving p53 activation and modulation of apoptotic proteins such as Bax and Bcl-2 .

- Antibacterial Properties : Similar compounds have been used effectively against gram-positive and some gram-negative bacteria, supporting the notion that this compound may also possess antibacterial properties .

- Environmental Impact : Research indicates that sulfonamides can persist in the environment, raising concerns about their ecological effects and necessitating further investigation into their biodegradability and environmental toxicity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylpentane-3-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves sulfonylation of 2-methylpentan-3-amine using sulfonyl chlorides under basic conditions. Optimization can be achieved by varying solvents (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during workup ensures minimal byproduct formation .

- Data Consideration : Yield improvements (e.g., from 60% to >85%) can be tracked using gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonamide group (–SO₂NH–) and methyl branching. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 179.2) .

- Data Consideration : Cross-referencing with PubChem or EPA DSSTox entries ensures alignment with standardized spectral libraries .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Accelerated stability studies under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C) over 4–12 weeks, with periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives). UV-Vis spectroscopy monitors absorbance shifts indicative of structural changes .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodology : Use in vitro enzyme assays (e.g., carbonic anhydrase or proteases) with fluorogenic substrates. Dose-response curves (0.1–100 µM) and IC₅₀ calculations validate inhibitory potency. Include positive controls (e.g., acetazolamide) and validate results with triplicate trials to address variability .

- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from differences in buffer systems or enzyme isoforms. Meta-analyses of published datasets (e.g., PubChem BioAssay) are recommended .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodology : Employ standardized protocols (OECD Guidelines 105, 117) for logP (shake-flask method) and solubility (saturation shake-flask with HPLC quantification). Cross-validate using computational tools (e.g., ALOGPS or SwissADME) to identify outliers and refine experimental parameters .

Q. What strategies improve reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Implement automated workflow systems (e.g., LabVoice or ELN platforms) to document reaction parameters (e.g., stirring rates, reagent purity). Use design-of-experiment (DoE) software (e.g., MODDE) to optimize multi-variable conditions and reduce batch-to-batch variability .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities to target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow GHS-compliant guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and store in airtight containers away from light. First-aid measures for inhalation include immediate fresh air exposure and medical consultation if irritation persists .

属性

IUPAC Name |

2-methylpentane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTORGLIMFIRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。